

# Application Notes and Protocols for High-Throughput Screening of Isonicotinamide Co-crystals

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## Compound of Interest

Compound Name: *Isonicotinamide*

Cat. No.: *B137802*

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## Introduction

**Isonicotinamide**, a structural isomer of nicotinamide (a form of vitamin B3), is a versatile and widely used co-former in the field of crystal engineering and pharmaceutical sciences. Its ability to form robust hydrogen bonds, particularly the common carboxylic acid-pyridine heterosynthon, makes it an excellent candidate for forming co-crystals with a variety of active pharmaceutical ingredients (APIs). Co-crystallization can significantly improve the physicochemical properties of APIs, such as solubility, dissolution rate, stability, and bioavailability, without altering the pharmacological activity of the drug molecule itself.

High-throughput screening (HTS) methodologies have revolutionized the process of co-crystal discovery, enabling the rapid and efficient screening of numerous co-former and solvent combinations. This document provides detailed application notes and experimental protocols for the high-throughput screening of **isonicotinamide** co-crystals, intended to guide researchers in the efficient discovery of novel solid forms of APIs.

## Data Presentation: Physicochemical Properties of Isonicotinamide Co-crystals

The following tables summarize quantitative data for a selection of **isonicotinamide** co-crystals, providing a comparative overview of their key physicochemical properties.

Table 1: Melting Points of **Isonicotinamide** Co-crystals

Active Pharmaceutical Ingredient (API) / Co-former	Stoichiometric Ratio (API:Isonicotinamide)	Melting Point (°C)	Reference
Diflunisal	2:1	182	[1]
Theophylline	1:1	189.11	[2]
Propofol	1:1	~68	[3]
Ibuprofen	1:1	120	[4]
Clofibric Acid	1:1	-	[5]
Diclofenac	1:1	-	

Note: Melting points can vary slightly depending on the experimental conditions (e.g., heating rate).

Table 2: Solubility and Dissolution Data of **Isonicotinamide** Co-crystals

Co-crystal	Solvent/Medium	Solubility	Dissolution Rate Enhancement	Reference
Theophylline-Isonicotinamide	Isopropanol, N,N-dimethylformamide, n-pentanol	Data available in ternary phase diagrams	-	
Diflunisal-Isonicotinamide	-	Higher aqueous solubility than pure drug	Faster dissolution rate than pure drug	
Ibuprofen-Nicotinamide (as a related example)	Distilled Water	Significantly enhanced compared to ibuprofen	-	

Note: Quantitative solubility data for many **isonicotinamide** co-crystals is often presented in the context of specific studies and may not be readily available in a centralized format. Researchers are encouraged to consult the primary literature for detailed solubility information.

## Experimental Protocols

This section provides detailed methodologies for key high-throughput screening experiments for **isonicotinamide** co-crystals.

### Protocol 1: High-Throughput Liquid-Assisted Grinding (LAG) in a 96-Well Plate Format

Objective: To rapidly screen for co-crystal formation between an API and **isonicotinamide** using minimal amounts of material.

Materials:

- Active Pharmaceutical Ingredient (API)
- **Isonicotinamide**

- 96-well plate (e.g., polypropylene or stainless steel)
- Grinding balls (e.g., stainless steel, zirconia)
- A selection of grinding solvents (e.g., methanol, ethanol, ethyl acetate, acetonitrile, water, nitromethane)
- Automated liquid handler (optional, for high-throughput setup)
- Mixer mill or plate shaker
- Powder X-ray Diffraction (PXRD) instrument for analysis

#### Procedure:

- Preparation of the 96-Well Plate:
  - Dispense the API and **isonicotinamide** into each well of the 96-well plate. A typical starting point is a 1:1 molar ratio, with a total material weight of 5-20 mg per well.
  - Add one or two grinding balls to each well.
- Solvent Addition:
  - Add a small volume (typically 20-50  $\mu\text{L}$ ) of a screening solvent to each well. The choice of solvent can significantly influence co-crystal formation. A diverse range of solvents should be screened.
- Grinding:
  - Seal the 96-well plate securely.
  - Place the plate in a mixer mill or a high-speed plate shaker.
  - Grind the samples at a specified frequency (e.g., 25-30 Hz) for a set duration (e.g., 20-60 minutes).
- Sample Recovery and Analysis:

- After grinding, carefully remove the grinding balls.
- Dry the resulting powders under vacuum or by gentle heating.
- Analyze the contents of each well by Powder X-ray Diffraction (PXRD) to identify the formation of new crystalline phases, indicative of co-crystal formation.

## Protocol 2: High-Throughput Slurry Conversion in a 96-Well Plate Format

Objective: To screen for the thermodynamically most stable co-crystal form in a variety of solvents.

Materials:

- Active Pharmaceutical Ingredient (API)
- **Isonicotinamide**
- 96-well filter plate
- A selection of slurrying solvents
- Magnetic stir plate or orbital shaker compatible with 96-well plates
- Stir bars or beads for each well
- Vacuum manifold for filtration
- PXRD instrument for analysis

Procedure:

- Dispensing Solids:
  - Dispense the API and **isonicotinamide** into each well of the 96-well filter plate (typically in a 1:1 molar ratio).

- Add a small stir bar or beads to each well.
- Solvent Addition and Slurrying:
  - Add a sufficient volume of each screening solvent to each well to create a mobile slurry.
  - Seal the plate and place it on a magnetic stir plate or orbital shaker.
  - Stir the slurries at a constant speed (e.g., 150 rpm) for an extended period (e.g., 24-72 hours) at a controlled temperature.
- Filtration and Drying:
  - After the slurrying period, filter the solids using a vacuum manifold.
  - Wash the solids with a small amount of the respective solvent.
  - Dry the solids in the plate, for example, by placing it in a vacuum oven.
- Analysis:
  - Analyze the dried solids from each well using PXRD to determine the crystalline form present.

## Protocol 3: Differential Scanning Calorimetry (DSC) for High-Throughput Screening

Objective: To rapidly screen for potential co-crystal formation by observing thermal events such as melting point depression or the appearance of new thermal transitions.

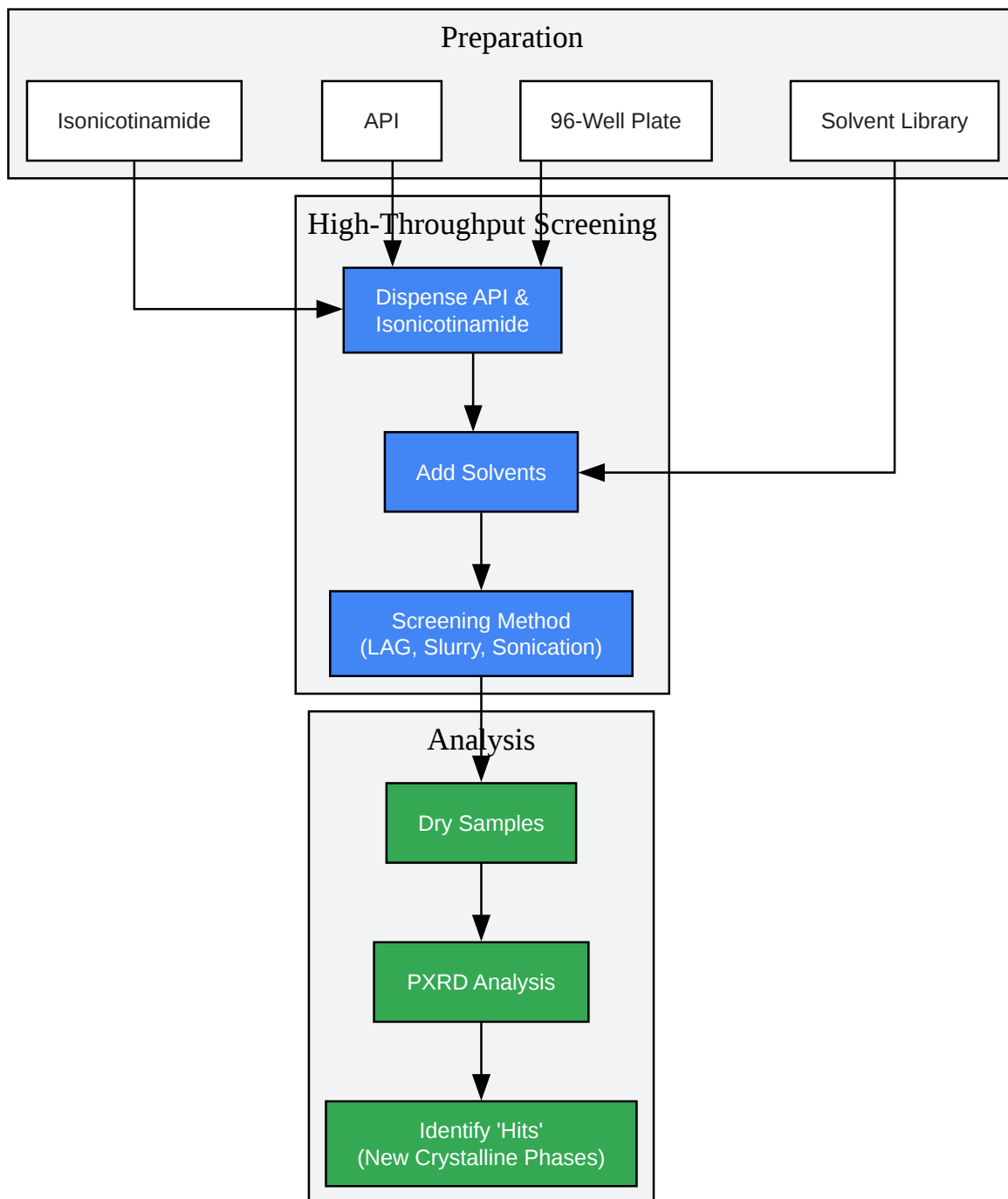
Materials:

- Physical mixtures of API and **isonicotinamide** (typically 1:1 molar ratio)
- DSC instrument with an autosampler for high-throughput analysis
- DSC pans (e.g., aluminum)

Procedure:

- Sample Preparation:
  - Prepare physical mixtures of the API and **isonicotinamide** by gentle mixing.
  - Accurately weigh 1-5 mg of each mixture into a DSC pan.
  - Seal the pans.
- DSC Analysis:
  - Place the sealed pans in the DSC autosampler.
  - Set up the DSC method:
    - Heating rate: A standard rate is 10 °C/min.
    - Temperature range: Start from room temperature to a temperature above the melting points of both individual components.
    - Inert atmosphere: Purge with nitrogen gas.
- Data Interpretation:
  - Analyze the resulting thermograms. The formation of a co-crystal is often indicated by:
    - A single melting endotherm at a temperature different from the melting points of the individual components.
    - The absence of the melting endotherms of the pure components.
    - An exothermic event (crystallization) followed by a melting endotherm at a higher temperature.

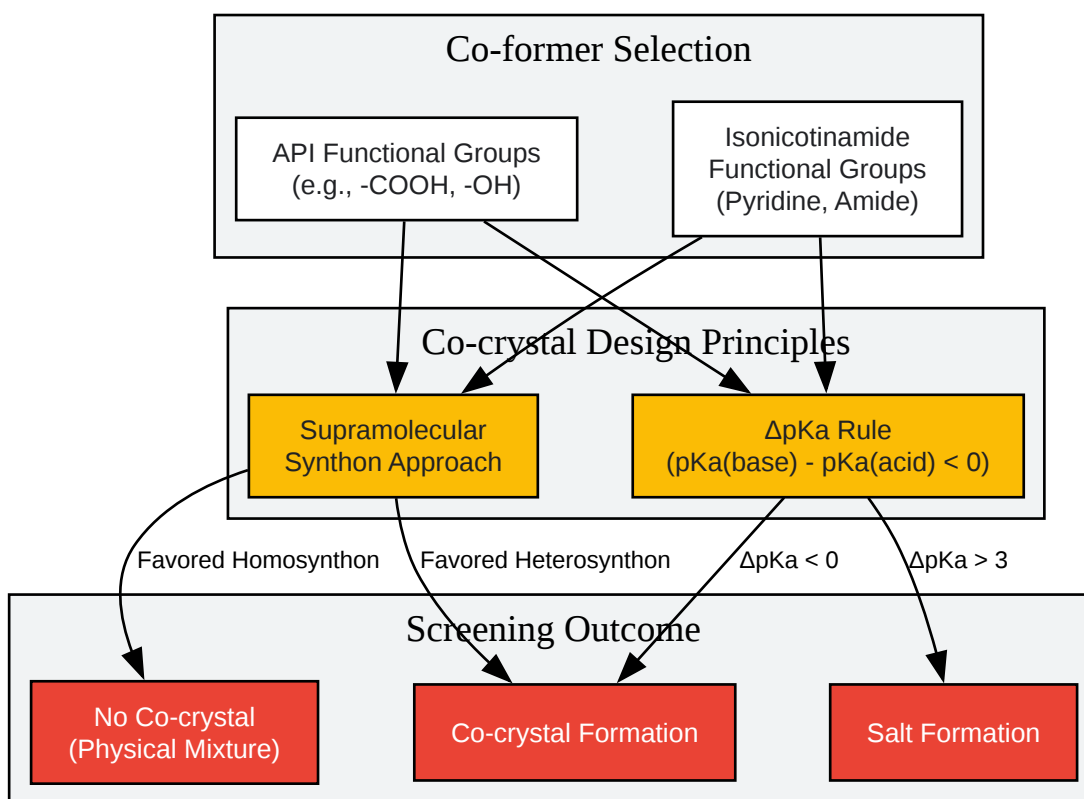
## Mandatory Visualizations



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Caption: High-Throughput Co-crystal Screening Workflow.





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Caption: Logical Relationship in **Isonicotinamide** Co-crystal Screening.

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